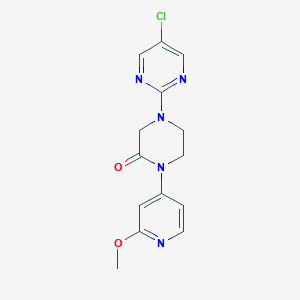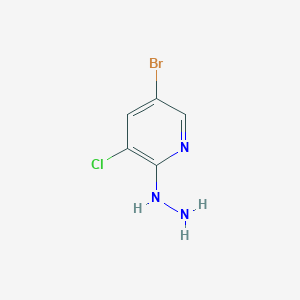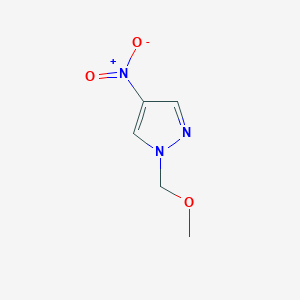
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a member of the benzamide family, which is known for its diverse pharmacological properties.
Aplicaciones Científicas De Investigación
Synthesis and Polymer Research
Research has delved into synthesizing and analyzing the properties of ortho-linked polyamides and related compounds. For instance, Hsiao et al. (2000) focused on synthesizing ortho-linked polyamides using bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol. These polyamides showed significant solubility in various polar solvents and exhibited high thermal stability, with glass transition temperatures mostly above 200°C and 10% weight loss temperatures exceeding 480°C in nitrogen or air, indicating their potential for creating durable and flexible materials (Hsiao, Yang, & Chen, 2000).
Chemoselective Synthesis
Another aspect of research involves the chemoselective synthesis of compounds with potential biological interest. Singh et al. (2017) described the N-benzoylation of aminophenols using benzoylisothiocyanates, producing compounds such as N-(2-hydroxyphenyl)benzamides. This chemoselective approach allows for the creation of specific compounds that could have applications in various biological and chemical contexts (Singh, Lakhan, & Singh, 2017).
Advanced Material Development
Research also extends to the development of advanced materials with unique properties. For example, Saxena et al. (2003) worked on synthesizing polyamides and poly(amide-imide)s derived from bis(aminophenoxy)benzonitrile with various dicarboxylic acids, leading to polymers with high solubility in aprotic polar solvents and substantial thermal stability, not showing significant weight loss before 400°C. This suggests their utility in high-performance materials resistant to thermal degradation (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Photocatalytic Applications
Furthermore, the photocatalytic degradation of compounds containing pyridine rings, which are structurally related to N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide, has been investigated. Maillard-Dupuy et al. (1994) studied the TiO2 photocatalytic degradation of pyridine in water, revealing insights into the degradation pathways and intermediate compounds formed. This research highlights the potential environmental applications of photocatalysis in removing hazardous compounds from water (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).
Propiedades
IUPAC Name |
2-[4-[(4-pyrrol-1-ylbenzoyl)amino]but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c23-21(26)19-7-1-2-8-20(19)28-16-6-3-13-24-22(27)17-9-11-18(12-10-17)25-14-4-5-15-25/h1-2,4-5,7-12,14-15H,13,16H2,(H2,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOIYHQSAZWLMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[2-(2-chloro-4-methylanilino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate](/img/structure/B2432667.png)




![2-[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2432674.png)


![N-mesityl-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2432682.png)



